molecular formula C13H13NO4 B8038849 Methyl 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoate

Methyl 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoate

Cat. No.: B8038849
M. Wt: 247.25 g/mol
InChI Key: WJDWAMUTCKXDHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoate is a chemical compound that belongs to the class of pyrrolidine-2,5-dione derivatives. These compounds are known for their diverse biological activities, including anticonvulsant and antinociceptive properties . The structure of this compound includes a pyrrolidine-2,5-dione moiety attached to a methylbenzoate group, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoate typically involves the reaction of 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification . The reaction can be represented as follows:

3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoic acid+methanolcatalystMethyl 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoate+water\text{3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoic acid+methanolcatalyst​Methyl 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoate+water

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoate involves its interaction with specific molecular targets and pathways. Studies have shown that the compound can inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which play a crucial role in neuronal excitability and neurotransmitter release . This inhibition leads to its anticonvulsant and antinociceptive effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoate stands out due to its specific structural features, such as the presence of a methylbenzoate group, which imparts unique chemical and biological properties. Its ability to inhibit calcium currents and its potential use in treating neurological disorders further highlight its uniqueness compared to similar compounds .

Properties

IUPAC Name

methyl 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-8-3-4-9(13(17)18-2)7-10(8)14-11(15)5-6-12(14)16/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDWAMUTCKXDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)N2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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